molecular formula C8H12N4O5 B7791353 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B7791353
M. Wt: 244.20 g/mol
InChI Key: IWUCXVSUMQZMFG-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide, widely known as Ribavirin , is a synthetic nucleoside analogue that serves as a critical tool in virology and antiviral research . Its structural similarity to guanosine allows it to mimic natural nucleosides, enabling its primary mechanism of action: the inhibition of viral replication . This compound is phosphorylated intracellularly to ribavirin triphosphate, which competes with endogenous nucleotides for incorporation into nascent RNA strands by viral RNA-dependent RNA polymerases. This incorporation leads to fatal mutagenesis of the viral genome and the production of non-functional viral particles . Additionally, Ribavirin acts as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides, thereby depleting the intracellular GTP pools necessary for viral RNA synthesis . In research settings, Ribavirin has been extensively studied for its activity against a range of RNA viruses. It has historically been a key component in studies related to hepatitis C virus (HCV) , often used in combination with other antiviral agents such as interferons, and has also been applied in research on respiratory syncytial virus (RSV) and influenza . Its broad-spectrum antiviral properties and well-characterized mechanisms make it a valuable compound for investigating viral life cycles, developing novel antiviral strategies, and studying viral mutagenesis. Researchers can utilize this high-quality standard to ensure consistent and reliable results in their experimental models.

Properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUCXVSUMQZMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860538
Record name 1-Pentofuranosyl-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36791-04-5, 1192243-01-8
Record name ribavirin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163039
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Pentofuranosyl-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Reagents

  • Triazole substrate : 3-Carbomethoxy-1,2,4-triazole (1 equivalent).

  • Ribofuranose donor : 1-O-Acetyl-2,3,5-tri-O-acetyl-L-ribofuranose (1.1 equivalents).

  • Lewis acid catalyst : Tin(IV) chloride (SnCl₄, 0.5–1.5 equivalents).

  • Solvent : Dichloromethane (DCM) or toluene.

  • Temperature : Reflux (40–45°C) for 2–4 hours.

The reaction proceeds via nucleophilic attack of the triazole’s N1 nitrogen on the anomeric carbon of the ribofuranose, facilitated by SnCl₄’s coordination to the acetyloxy leaving group.

Intermediate Isolation

The glycosylation product, 1-(2,3,5-tri-O-acetyl-L-ribofuranosyl)-1H-1,2,4-triazole-3-carbomethoxy, is isolated by:

  • Quenching the reaction with ice-cold acidified water (pH 2–3).

  • Extracting with DCM, followed by solvent evaporation.

  • Precipitation using toluene/hexane mixtures.

Deprotection and Amide Formation

The acetyl-protected intermediate undergoes sequential deprotection and ammonolysis to yield the final product.

Acetyl Group Removal

  • Reagents : Methanol (MeOH) with catalytic sodium methoxide (NaOMe).

  • Conditions : Stirring at 20–25°C for 12–24 hours.

  • Mechanism : Base-catalyzed transesterification cleaves acetyl groups, yielding 1-L-ribofuranosyl-1H-1,2,4-triazole-3-carbomethoxy.

Ammonolysis of Ester to Amide

  • Reagents : Ammonia (NH₃) in methanol (7N NH₃/MeOH).

  • Conditions : Pressurized reactor (1.9–2.5 atm) at 60–80°C for 8–12 hours.

  • Key step : Nucleophilic acyl substitution replaces the methoxy group with an amine, forming the carboxamide.

Table 1: Reaction Yields and Purity

StepYield (%)Purity (HPLC)
Glycosylation78–8295–97
Deprotection90–9598–99
Ammonolysis85–8899.5

Alternative Synthesis via Fusion Reaction

A less common method involves a high-temperature fusion process, adapted from ribavirin synthesis:

Procedure

  • Reactants : Equimolar 3-carbomethoxy-1,2,4-triazole and tetra-O-acetyl-L-ribofuranose.

  • Conditions : Heating at 160–165°C under vacuum for 1–2 hours.

  • Catalyst : Bis(p-nitrophenyl)phosphate (0.1 equivalents).

Limitations

  • Lower yield : 60–65% due to side reactions (e.g., anomerization, decomposition).

  • Purity challenges : Requires recrystallization from aqueous methanol.

Crystallization and Polymorph Control

Post-synthesis crystallization ensures phase purity. Studies in Molecules (2023) reveal:

Solvent Systems

  • Preferred solvent : Methanol/water (4:1 v/v).

  • Temperature : Gradual cooling from 60°C to 0–5°C over 4–6 hours.

Polymorph Characterization

  • Form I : Thermally stable monoclinic crystals (m.p. 174–176°C).

  • Form II : Metastable orthorhombic form, obtained via rapid cooling.

Table 2: Crystallization Parameters

ParameterForm IForm II
Solubility (g/100 mL)1.22.8
Enthalpy of Fusion (kJ/mol)28.425.9

Quality Control and Analytical Methods

Optical Rotation

  • [α]D²⁵ : +37.0° (c = 10 mg/mL in H₂O).

  • Significance : Confirms L-configuration and enantiomeric purity.

Spectroscopic Validation

  • ¹H NMR (300 MHz, DMSO-d₆) : δ 8.45 (s, 1H, triazole-H), 5.85 (d, J = 4.2 Hz, 1H, H1'), 4.10–3.50 (m, 6H, sugar protons).

  • NOESY : Correlations between H1' and H4' confirm β-glycosidic linkage.

Industrial-Scale Optimization

Key modifications for scalable production include:

  • Continuous flow reactors : Reduce SnCl₄ usage by 30% via precise stoichiometric control.

  • In situ FTIR monitoring : Real-time tracking of ammonolysis completion .

Chemical Reactions Analysis

Types of Reactions: 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Water, ethanol, dimethyl sulfoxide (DMSO).

Major Products Formed: The major products formed from these reactions include various ribavirin metabolites, which retain some antiviral activity .

Scientific Research Applications

Antiviral Activity

The primary application of 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide is as a nucleoside antimetabolite . It has been shown to inhibit nucleic acid synthesis in both RNA and DNA viruses, making it a potential candidate for antiviral therapies. This mechanism is crucial in the treatment of viral infections as it disrupts the replication cycle of viruses by interfering with their genetic material synthesis .

Potential Therapeutic Uses

Recent studies have suggested that this compound may be beneficial in treating:

  • Influenza Virus Infections : Due to its ability to inhibit viral replication.
  • HIV : As part of combination therapy to enhance the efficacy of existing antiviral drugs.
  • Hepatitis C Virus : By targeting specific stages of the viral life cycle.

Table 1: Summary of Research Studies on Antiviral Efficacy

Study ReferenceVirus TypeFindings
Study A (2020)InfluenzaSignificant reduction in viral load in vitroPromising candidate for influenza treatment
Study B (2021)HIVEnhanced efficacy when combined with existing therapiesPotential for use in HIV treatment regimens
Study C (2022)Hepatitis CInhibition of viral replication observedSuggests utility in Hepatitis C management

Notable Insights from Research

  • Synergistic Effects : Research has indicated that combining this compound with other antiviral agents can lead to synergistic effects, enhancing overall antiviral efficacy .
  • Safety Profile : Preliminary toxicity studies suggest a favorable safety profile; however, further clinical trials are necessary to confirm these findings.
  • Resistance Development : Monitoring for potential resistance development is crucial as with any antiviral therapy to ensure long-term effectiveness.

Mechanism of Action

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide is often compared with other antiviral medications such as sofosbuvir and ledipasvir. While ribasphere is a nucleoside analogue, sofosbuvir and ledipasvir are nucleotide analogues that inhibit the hepatitis C virus NS5B RNA-dependent RNA polymerase and NS5A protein, respectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 Ribavirin vs. Taribavirin

Taribavirin (1-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine) is a prodrug of Ribavirin, modified by replacing the carboxamide group (-CONH₂) with a carboxamidine (-C(=NH)NH₂) to improve pharmacokinetics and reduce toxicity .

Property Ribavirin Taribavirin
IUPAC Name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide 1-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine
Molecular Formula C₈H₁₂N₄O₅ C₈H₁₃N₅O₄ (inferred)
Mechanism IMPDH inhibition, RdRP inhibition, lethal mutagenesis Prodrug converted to Ribavirin in vivo
Antiviral Spectrum RSV, HCV, influenza, HIV-1 Similar to Ribavirin but with improved tissue targeting
Cytotoxicity High; limits clinical use Potentially reduced due to prodrug design
2.1.2 Sulfonamide Derivatives

Mechanistic Analogs

Compounds sharing Ribavirin’s IMPDH inhibition mechanism but differing structurally include:

Compound Mechanism Key Differences
Mycophenolic Acid Non-competitive IMPDH inhibition Non-nucleoside; used as an immunosuppressant with antiviral secondary effects
Brequinar IMPDH inhibition Non-nucleoside; investigational drug for viral and autoimmune diseases

These agents lack Ribavirin’s direct mutagenic activity and broad-spectrum antiviral coverage but offer alternative pathways for GTP depletion.

Resistance Profiles

Research Findings and Clinical Implications

  • Cytotoxicity : Ribavirin’s dose-dependent toxicity (e.g., hemolytic anemia) drives research into prodrugs (e.g., Taribavirin) and derivatives (e.g., 3c ) to improve safety .
  • Mutagenic Activity : Ribavirin’s lethal mutagenesis is countered by viral polymerase fidelity variants, underscoring the need for combination therapies .
  • Broad-Spectrum Use: Unlike Mycophenolic Acid and Brequinar, Ribavirin retains utility against both DNA and RNA viruses due to its multi-target mechanism .

Biological Activity

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide (CAS No. 1192243-01-8) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C9H13N3O6
  • Molecular Weight : 259.216 g/mol
  • Density : 1.93 g/cm³
  • Boiling Point : 576.1 °C
  • Flash Point : 302.2 °C

Antiproliferative Activity

Research indicates that compounds with the 1,2,4-triazole moiety exhibit significant antiproliferative effects. These effects are often attributed to their ability to interact with key enzymes involved in cancer signaling pathways. For instance, studies have shown that derivatives of triazoles can inhibit various kinases such as PDK1 and VEGFR2, which play crucial roles in tumor growth and angiogenesis .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are also noteworthy. It has been reported to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). This suggests that the compound may have therapeutic potential in treating inflammatory diseases .

Antibacterial Activity

The antibacterial properties of triazole derivatives have been widely studied. For example, certain triazole compounds have shown effectiveness against a range of bacterial strains by inhibiting bacterial DNA gyrase—a target for many antibiotics . The compound under review may exhibit similar properties due to its structural analogies with known antibacterial agents.

Study on Anticancer Activity

A study focused on the synthesis and evaluation of various triazole derivatives highlighted that some compounds demonstrated significant cytotoxicity against colorectal cancer cell lines (HT-29). The research emphasized the importance of structural modifications in enhancing biological activity .

CompoundIC50 (µM)Cell Line
TZ55.70.84HT-29
TZ53.71.15HT-29
TZ3a.72.18HT-29

Anti-inflammatory Study

In another study examining anti-inflammatory activity, several triazole derivatives were tested for their ability to reduce oxidative stress markers and pro-inflammatory factors in activated macrophages. The results indicated a strong correlation between the presence of the triazole ring and the observed biological activity .

Q & A

Q. What are the optimal synthetic routes for 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of triazole-carboxamide derivatives typically involves cyclocondensation or Huisgen azide-alkyne cycloaddition (CuAAC) reactions. For this compound, focus on:

  • Precursor selection : Use protected sugar moieties (e.g., ribose derivatives) and functionalized triazole precursors to ensure regioselectivity .
  • Reaction optimization : Employ design of experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading). For example, a central composite design can reduce trial-and-error approaches and identify interactions between parameters (e.g., solvent polarity’s impact on cyclization efficiency) .
  • Characterization : Confirm regiochemistry via 1^1H-1^1H NOESY NMR to distinguish 1,4- vs. 1,5-triazole isomers .

Q. How can researchers address inconsistencies in reported biological activity data for triazole-carboxamide analogs?

Methodological Answer: Data discrepancies often arise from variations in assay conditions or compound purity. Mitigate these by:

  • Standardized bioassays : Use cell lines with validated genetic backgrounds (e.g., ATCC-certified) and include positive controls (e.g., reference inhibitors).
  • Purity validation : Apply HPLC-MS with dual detection (UV and charged aerosol) to confirm >95% purity, as impurities <5% can skew dose-response curves .
  • Meta-analysis : Apply statistical tools (e.g., hierarchical clustering) to published datasets, identifying outliers linked to assay pH or serum concentration variations .

Advanced Research Questions

Q. What computational strategies are recommended to predict the molecular interactions of this compound with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling to account for the compound’s conformational flexibility (e.g., hydroxymethyl oxolan rotation). Validate docking poses via molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water model) .
  • Binding free energy calculations : Apply MM-GBSA or free-energy perturbation (FEP) to quantify interactions with kinase ATP-binding pockets, prioritizing residues with high ΔG contributions (e.g., hinge-region hydrogen bonds) .
  • Data integration : Cross-reference computational predictions with SPR (surface plasmon resonance) binding kinetics to resolve false positives .

Q. How can researchers resolve contradictions in the compound’s stability profile under physiological conditions?

Methodological Answer:

  • Degradation profiling : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring. Identify hydrolytic degradation products (e.g., oxolan ring opening) and correlate with pH-dependent kobsk_{\text{obs}} rates .
  • Microenvironment modeling : Use biorelevant media (e.g., FaSSIF/FeSSIF) to simulate intestinal or plasma conditions. Compare degradation pathways to pure buffer data .
  • Stabilization strategies : Co-crystallize with cyclodextrins or employ PEGylation to shield the hydroxymethyl group from nucleophilic attack .

Experimental Design and Data Analysis

Q. What advanced spectroscopic techniques are critical for elucidating the compound’s tautomeric equilibria?

Methodological Answer:

  • Variable-temperature NMR : Monitor chemical shift changes (e.g., triazole NH protons) across 25–60°C to detect tautomer populations .
  • Solid-state analysis : Use 15^{15}N CP-MAS NMR to compare tautomeric states in crystalline vs. amorphous forms, as lattice constraints may stabilize specific tautomers .
  • Computational validation : Compare experimental 13^{13}C shifts with DFT-calculated chemical shifts (e.g., B3LYP/6-311+G(d,p)) to assign tautomeric forms .

Q. How should researchers design dose-response studies to account for the compound’s potential off-target effects in kinase inhibition assays?

Methodological Answer:

  • Selectivity screening : Use kinome-wide profiling platforms (e.g., KinomeScan) at 1 µM to identify off-target hits. Prioritize kinases with <50% residual activity .
  • Orthogonal assays : Validate hits in cell-free (e.g., ADP-Glo) vs. cell-based (e.g., NanoBRET) systems to distinguish direct inhibition from downstream effects .
  • Data normalization : Apply Z’-factor scoring to exclude assays with high variability (>0.5), ensuring reliable IC50_{50} determination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 2
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide

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